molecular formula C16H13N3O4S B14706233 6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid CAS No. 25305-93-5

6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid

Cat. No.: B14706233
CAS No.: 25305-93-5
M. Wt: 343.4 g/mol
InChI Key: ANQQFIVHXBBRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in various industrial applications, including textile dyeing, inkjet printing, and as a pH indicator due to its color-changing properties in different pH environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-hydroxynaphthalene-1-sulphonic acid under alkaline conditions to form the desired azo dye .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently .

Chemical Reactions Analysis

Types of Reactions

6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid primarily involves its interaction with biological molecules through its azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can interact with cellular components. The molecular targets and pathways involved include enzyme inhibition and interaction with nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid is unique due to its specific structural features, such as the presence of both hydroxyl and sulfonic acid groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring water-soluble dyes and pH-sensitive indicators .

Properties

CAS No.

25305-93-5

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

6-[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C16H13N3O4S/c17-10-4-6-11(7-5-10)18-19-14-9-8-12-13(16(14)20)2-1-3-15(12)24(21,22)23/h1-9,20H,17H2,(H,21,22,23)

InChI Key

ANQQFIVHXBBRHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=CC=C(C=C3)N)C(=C1)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.